An In-depth Technical Guide to N-(4-Bromobutoxy)phthalimide: Synthesis and Properties
An In-depth Technical Guide to N-(4-Bromobutoxy)phthalimide: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Bromobutoxy)phthalimide is a valuable bifunctional molecule increasingly utilized as a key intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, with a focus on its role in drug discovery and development. Detailed experimental protocols, spectral data, and logical diagrams are presented to facilitate its use in a research setting.
Introduction
N-(4-Bromobutoxy)phthalimide, with the chemical formula C₁₂H₁₂BrNO₃, belongs to the class of N-alkoxyphthalimides. Its structure incorporates a phthalimide group linked to a brominated butyl chain via an oxygen atom. This unique arrangement provides two reactive sites: the bromine atom, which is susceptible to nucleophilic substitution, and the phthalimide group, which can be cleaved to reveal a primary amine. This dual functionality makes it a versatile building block for introducing aminooxy-containing linkers in a protected form, a strategy often employed in the synthesis of bioactive compounds and bioconjugates.
Physicochemical Properties
A summary of the key physicochemical properties of N-(4-Bromobutoxy)phthalimide is presented in Table 1. These properties are essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 5093-32-3 | |
| Molecular Formula | C₁₂H₁₂BrNO₃ | |
| Molecular Weight | 298.13 g/mol | |
| IUPAC Name | 2-(4-bromobutoxy)isoindole-1,3-dione | |
| Appearance | Off-white to light yellow solid | |
| Melting Point | 70-72 °C | |
| Boiling Point (Predicted) | 403.6 ± 47.0 °C | |
| Density (Predicted) | 1.57 ± 0.1 g/cm³ | |
| Solubility | Soluble in many organic solvents |
Synthesis of N-(4-Bromobutoxy)phthalimide
The synthesis of N-(4-Bromobutoxy)phthalimide can be achieved through several routes. A common and effective method is a modification of the Gabriel synthesis, which involves the N-alkylation of N-hydroxyphthalimide.
General Reaction Scheme
The synthesis typically proceeds via the reaction of N-hydroxyphthalimide with a suitable 1,4-dihalobutane, such as 1,4-dibromobutane or 1-bromo-4-chlorobutane, in the presence of a base. The base deprotonates the hydroxyl group of N-hydroxyphthalimide, forming a nucleophilic oxygen that attacks one of the carbon atoms bearing a halogen, leading to the formation of the desired product.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of N-(4-Bromobutoxy)phthalimide.
Materials:
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N-Hydroxyphthalimide
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1,4-Dibromobutane
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Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (CH₂Cl₂)
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Distilled water
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a solution of N-hydroxyphthalimide (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
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Stir the mixture at room temperature for 30 minutes to form the potassium salt of N-hydroxyphthalimide.
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Add 1,4-dibromobutane (3 equivalents) to the reaction mixture.
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Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing dichloromethane and water.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford N-(4-Bromobutoxy)phthalimide as a solid.
Note: The stoichiometry and reaction conditions may be optimized for scale and purity requirements.
Spectral Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phthalimide group and the aliphatic protons of the butoxy chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 | m | 4H | Aromatic protons (phthalimide) |
| ~ 4.3 | t | 2H | -O-CH₂- |
| ~ 3.5 | t | 2H | -CH₂-Br |
| ~ 2.0 | m | 4H | -CH₂-CH₂- |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 164 | C=O (imide) |
| ~ 134 | Aromatic C-H |
| ~ 129 | Aromatic C (quaternary) |
| ~ 123 | Aromatic C-H |
| ~ 76 | -O-CH₂- |
| ~ 33 | -CH₂-Br |
| ~ 28 | -CH₂- |
| ~ 27 | -CH₂- |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~ 1780, 1720 | C=O stretching (imide) |
| ~ 1600 | C=C stretching (aromatic) |
| ~ 1200 | C-O stretching |
| ~ 650 | C-Br stretching |
Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The expected molecular ion peak [M]⁺ would be at m/z 297 and 299 in an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Applications in Drug Development
N-(4-Bromobutoxy)phthalimide serves as a versatile intermediate in the synthesis of various pharmaceutical agents. The phthalimide group acts as a masked aminooxy functionality, which can be deprotected under mild conditions to participate in the formation of oxime linkages, a common strategy in bioconjugation and the development of prodrugs. The bromo-terminated alkyl chain allows for the introduction of this linker into molecules containing nucleophilic groups.
Role as a Linker
The butoxy chain provides a flexible spacer, which can be crucial for maintaining the biological activity of a drug molecule when it is conjugated to another moiety, such as a targeting ligand or a solubilizing group.
While specific examples of marketed drugs synthesized directly using N-(4-Bromobutoxy)phthalimide are not extensively documented in publicly available literature, the strategic importance of such bifunctional linkers is well-established in medicinal chemistry for creating antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies. The phthalimide moiety is a well-known pharmacophore and its derivatives have shown a wide range of biological activities including anti-inflammatory, antimicrobial, and antitumor effects.
Safety and Handling
N-(4-Bromobutoxy)phthalimide should be handled with care in a well-ventilated laboratory fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N-(4-Bromobutoxy)phthalimide is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its bifunctional nature allows for the introduction of a protected aminooxy linker, a key strategy in the development of complex pharmaceutical agents. This guide provides a foundational understanding of its synthesis and properties to aid researchers in its effective utilization. Further exploration of its reactivity and applications is likely to uncover new opportunities in medicinal chemistry and materials science.
